Cas no 1779901-06-2 (tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate)

tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(2-phenyl-3-piperidinyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate
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- MDL: MFCD28617046
- Inchi: 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20)
- InChI Key: DDEOZOPWFGVBFQ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC1CCCNC1C1=CC=CC=C1
tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263345-0.25g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 0.25g |
$972.0 | 2024-06-18 | |
Enamine | EN300-263345-0.5g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 0.5g |
$1014.0 | 2024-06-18 | |
Enamine | EN300-263345-5g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 5g |
$3065.0 | 2023-09-14 | ||
Enamine | EN300-263345-5.0g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 5.0g |
$3065.0 | 2024-06-18 | |
Enamine | EN300-263345-1.0g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 1.0g |
$1057.0 | 2024-06-18 | |
Enamine | EN300-263345-2.5g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
Enamine | EN300-263345-0.1g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 0.1g |
$930.0 | 2024-06-18 | |
Enamine | EN300-263345-10.0g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 10.0g |
$4545.0 | 2024-06-18 | |
Enamine | EN300-263345-1g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 1g |
$1057.0 | 2023-09-14 | ||
Enamine | EN300-263345-0.05g |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
1779901-06-2 | 95% | 0.05g |
$888.0 | 2024-06-18 |
tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate Related Literature
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M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate
Introduction to Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate and Its Significance in Modern Chemical Research
Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate, a compound with the CAS number 1779901-06-2, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its intricate molecular structure, has garnered significant attention in recent years due to its potential applications in drug development and chemical synthesis. The molecular framework of this compound incorporates a tert-butyl group, which is renowned for its stability and steric hindrance properties, and a N-(2-phenylpiperidin-3-yl)methylcarbamate moiety, which contributes to its unique reactivity and biological profile.
The tert-butyl group is a common structural feature in many pharmaceutical compounds, providing a robust anchor for further functionalization while minimizing unwanted side reactions. This stability is particularly valuable in the context of drug development, where predictability and reliability are paramount. The presence of the N-(2-phenylpiperidin-3-yl)methylcarbamate moiety adds another layer of complexity, offering opportunities for selective interactions with biological targets. This combination makes Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The phenylpiperidine scaffold, a core component of the compound's structure, is well-documented for its role in various pharmacological applications. Studies have shown that phenylpiperidine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, and anticonvulsant effects. The incorporation of this motif into Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate suggests potential therapeutic benefits that warrant further exploration.
The carbamate functional group in this compound also plays a crucial role in its chemical behavior. Carbamates are known for their ability to participate in various organic transformations, including nucleophilic substitutions and condensation reactions. These properties make Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate a valuable building block for synthesizing more complex molecules. For instance, the carbamate group can be readily modified to introduce additional functionalities, enabling the creation of novel drug candidates with tailored biological activities.
Recent advancements in synthetic chemistry have highlighted the importance of efficient and scalable synthetic routes for pharmaceutical intermediates. The synthesis of Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate exemplifies these advancements, showcasing innovative methodologies that enhance yield and purity. One such approach involves the use of palladium-catalyzed cross-coupling reactions to construct the phenylpiperidine core efficiently. Additionally, the tert-butylation step can be performed under mild conditions using specialized reagents that minimize side products.
The biological evaluation of Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its utility as an intermediate in the development of central nervous system (CNS) drugs. Furthermore, its structural similarity to known pharmacophores has prompted investigations into its potential as an antagonist or agonist for various therapeutic targets.
The role of computational chemistry in drug discovery has also been instrumental in understanding the properties of Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing valuable insights into its mechanism of action. These computational studies have complemented experimental efforts by identifying key structural features that contribute to its biological activity.
In conclusion, Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate (CAS number 1779901-06-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular structure, combining stabilizing tert-butyl groups with reactive carbamate functionalities, makes it a versatile intermediate for synthesizing complex molecules. The potential therapeutic applications suggested by preclinical studies underscore its significance as a building block for novel drug candidates. As research continues to uncover new methodologies and applications in chemical synthesis and drug development, compounds like Tert-butyl N-(2-phenylpiperidin-3-yl)methylcarbamate will undoubtedly play a crucial role in advancing medical science.
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